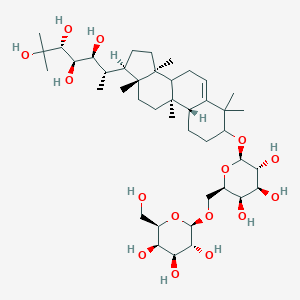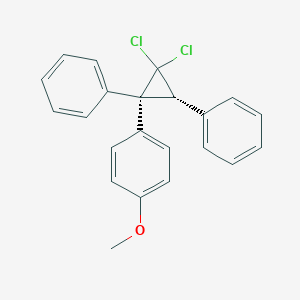
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane, also known as o,p'-DDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the pesticide DDT and has been found to have a variety of interesting properties that make it a useful tool for investigating a range of biological and physiological processes.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD is not fully understood, but it is believed to involve the inhibition of enzymes involved in steroid hormone biosynthesis. Specifically, it has been shown to inhibit the activity of the enzyme 3β-hydroxysteroid dehydrogenase, which is involved in the production of testosterone and other steroid hormones.
Biochemische Und Physiologische Effekte
O,p'-DDD has a range of biochemical and physiological effects, including anti-cancer activity, endocrine disruption, and reproductive toxicity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones, which can lead to a range of reproductive and developmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
O,p'-DDD has a number of advantages for use in laboratory experiments, including its potent anti-cancer activity, its ability to disrupt endocrine function, and its relatively low toxicity. However, it also has some limitations, including its potential for non-specific effects and its relatively complex synthesis method.
Zukünftige Richtungen
There are a number of future directions for research on 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, including investigations of its potential as a cancer therapy, its effects on other physiological processes such as metabolism and immune function, and its potential as a tool for studying endocrine disruption and reproductive biology. Additionally, further research is needed to better understand the mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, and to develop more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD involves the reaction of 2,4-dichlorobenzophenone with 4-methoxybenzylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield the final compound.
Wissenschaftliche Forschungsanwendungen
O,p'-DDD has been used in a wide range of scientific research applications, including studies of cancer, endocrine disruption, and reproductive biology. It has been found to have potent anti-cancer activity, particularly against breast, ovarian, and prostate cancers. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones such as testosterone and estrogen.
Eigenschaften
CAS-Nummer |
131544-74-6 |
|---|---|
Produktname |
1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane |
Molekularformel |
C22H18Cl2O |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
1-[(1S,3R)-2,2-dichloro-1,3-diphenylcyclopropyl]-4-methoxybenzene |
InChI |
InChI=1S/C22H18Cl2O/c1-25-19-14-12-18(13-15-19)21(17-10-6-3-7-11-17)20(22(21,23)24)16-8-4-2-5-9-16/h2-15,20H,1H3/t20-,21+/m1/s1 |
InChI-Schlüssel |
ZYRUTUIIYQZZOH-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@]2([C@H](C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
1,1-DDMPC 1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane 1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane cis-1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane DCMP-diPhCP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



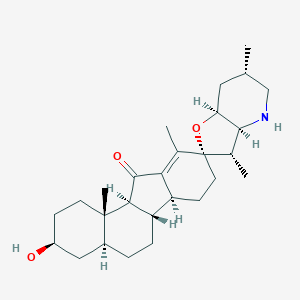
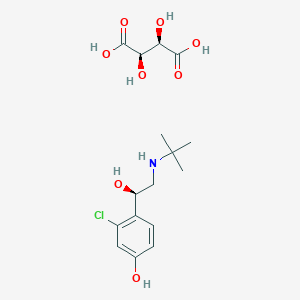
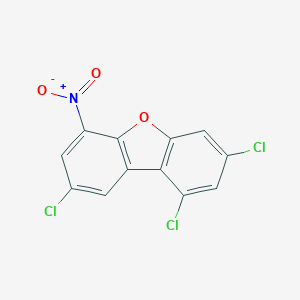
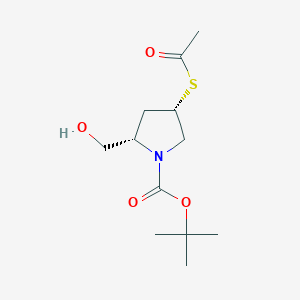
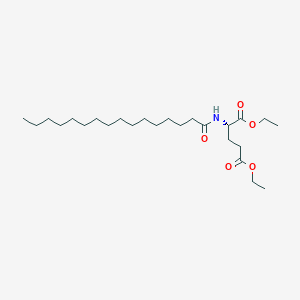
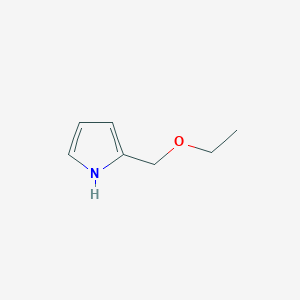
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
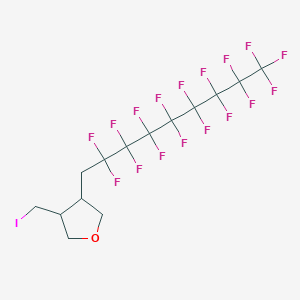
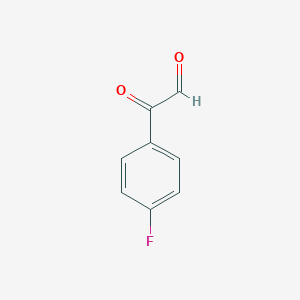
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![8-Propan-2-yltetracyclo[4.3.0.02,4.03,7]non-8-ene](/img/structure/B140406.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
